![molecular formula C22H22N4O2 B5689642 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone, commonly known as PEP, is a pyridazinone derivative that has been widely studied for its potential therapeutic properties. PEP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Mechanism of Action
The exact mechanism of action of PEP is not fully understood. However, it has been suggested that PEP may modulate the activity of various neurotransmitters, including serotonin, dopamine, and GABA. PEP has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
PEP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and GABA. PEP has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, PEP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta.
Advantages and Limitations for Lab Experiments
PEP has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biochemical and physiological effects. However, PEP also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for the study of PEP. One potential direction is the investigation of PEP as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Another potential direction is the investigation of PEP as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of PEP and to optimize its therapeutic potential.
Synthesis Methods
PEP can be synthesized through a multi-step process involving the reaction of 2,6-dichloropyridine with phenylhydrazine, followed by the reaction of the resulting intermediate with ethyl acetoacetate and 4-phenylpiperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
PEP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. PEP has also been investigated for its potential as a treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress-induced damage. Additionally, PEP has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-12-11-20(18-7-3-1-4-8-18)23-26(21)17-22(28)25-15-13-24(14-16-25)19-9-5-2-6-10-19/h1-12H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBVIYIGQUYDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.